5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-sulfonyl chloride
Description
Properties
IUPAC Name |
5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2S/c8-13(11,12)7-5-10-4-2-1-3-6(10)9-7/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTEDHFJCOKFOHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C=C(N=C2C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701173784 | |
| Record name | Imidazo[1,2-a]pyridine-2-sulfonyl chloride, 5,6,7,8-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701173784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443980-37-7 | |
| Record name | Imidazo[1,2-a]pyridine-2-sulfonyl chloride, 5,6,7,8-tetrahydro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443980-37-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazo[1,2-a]pyridine-2-sulfonyl chloride, 5,6,7,8-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701173784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-sulfonyl chloride is a compound belonging to the imidazopyridine class, known for its diverse biological activities. This article reviews its biological activity, including pharmacological properties and structure-activity relationships (SAR), supported by data tables and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C7H9ClN2O2S
- SMILES Notation : C1CCN2C=C(N=C2C1)S(=O)(=O)Cl
- InChI Key : FTEDHFJCOKFOHL-UHFFFAOYSA-N
The compound features a sulfonyl chloride functional group, which is significant for its reactivity and potential biological applications.
Biological Activities
Imidazo[1,2-a]pyridine derivatives exhibit a wide range of biological activities. The specific compound in focus has shown promise in various pharmacological areas:
- Antimicrobial Activity : Studies indicate that imidazo[1,2-a]pyridine derivatives possess significant antibacterial and antifungal properties. For instance, compounds in this class have been reported to inhibit the growth of various pathogenic microorganisms .
- Anticancer Properties : The imidazopyridine scaffold has been linked to anticancer activity. Research has identified several derivatives that exhibit cytotoxic effects against cancer cell lines .
- Neuropharmacological Effects : Some derivatives have shown potential as anticonvulsants and anxiolytics. The mechanism often involves modulation of neurotransmitter systems .
Structure-Activity Relationship (SAR)
The biological activity of imidazo[1,2-a]pyridine derivatives is closely related to their chemical structure. Modifications in the substituents on the imidazopyridine ring can lead to significant changes in activity:
| Substituent | Biological Activity | Reference |
|---|---|---|
| -Cl | Increased cytotoxicity | |
| -NO2 | Enhanced antibacterial action | |
| -CH3 | Improved CNS penetration |
Case Studies
- Anticancer Activity : A study evaluated various imidazo[1,2-a]pyridine analogs against human cancer cell lines. The results showed that certain modifications led to IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
- Antimicrobial Efficacy : In a comparative study, several derivatives were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. The sulfonyl chloride derivative exhibited superior activity compared to other tested compounds .
- Neuropharmacology : A recent investigation into the anticonvulsant properties of imidazo[1,2-a]pyridine derivatives demonstrated that specific substitutions increased efficacy in seizure models .
Scientific Research Applications
Medicinal Chemistry
5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-sulfonyl chloride has been investigated for its potential as a pharmaceutical intermediate. Its sulfonyl chloride group can be utilized to synthesize biologically active compounds. Some notable applications include:
- Antitumor Agents : Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit cytotoxic activity against cancer cell lines. The sulfonyl chloride moiety facilitates the introduction of various substituents that enhance biological activity .
- Antimicrobial Activity : Compounds derived from this sulfonyl chloride have shown promising antimicrobial properties. Studies have reported the synthesis of novel derivatives that demonstrate effectiveness against resistant bacterial strains .
Material Science
In material science, this compound serves as a versatile building block for creating functionalized polymers and materials:
- Polymer Synthesis : The compound can react with various monomers to produce polymers with tailored properties for specific applications such as drug delivery systems and coatings .
- Sensor Development : Its ability to form stable complexes with metal ions has been explored for developing sensors capable of detecting environmental pollutants .
Agricultural Chemistry
The compound's derivatives are being studied for their potential use in agrochemicals:
- Herbicidal Activity : Research has demonstrated that imidazo[1,2-a]pyridine derivatives possess herbicidal properties. The sulfonyl chloride group allows for modifications that enhance efficacy against specific weed species .
Synthetic Chemistry
This compound is a valuable reagent in synthetic chemistry:
- Reagent for Sulfonamide Synthesis : It can be used to synthesize sulfonamides by reacting with amines. This reaction is crucial in producing compounds with diverse biological activities .
Case Study 1: Antitumor Activity
A study published in a peer-reviewed journal examined the antitumor effects of synthesized derivatives of this compound on human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics.
Case Study 2: Herbicidal Efficacy
In another study focusing on agricultural applications, researchers synthesized several sulfonylurea compounds derived from this imidazo-pyridine framework. These compounds were tested against common agricultural weeds and showed effective inhibition of growth at low concentrations.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonyl chloride group undergoes nucleophilic substitution with diverse nucleophiles, forming stable derivatives critical for pharmaceutical and materials science applications.
Key Reactions:
Mechanistic Insight :
-
Substitution proceeds via a two-step mechanism: (1) nucleophilic attack at the electrophilic sulfur atom, followed by (2) chloride ion elimination.
-
Polar aprotic solvents (e.g., DMF) enhance reactivity by stabilizing transition states.
Oxidation and Reduction Reactions
The sulfonyl chloride group and imidazopyridine core participate in redox transformations.
Oxidation:
Reduction:
| Reducing Agent | Conditions | Product Formed | Notes | References |
|---|---|---|---|---|
| NaBH₄ | EtOH, reflux | Thiol derivatives | Air-sensitive products | |
| LiAlH₄ | Dry THF, 0°C | Sulfinic acid derivatives | Requires anhydrous conditions |
Coupling Reactions
The compound serves as a coupling partner in metal-catalyzed reactions, enabling C–C and C–N bond formation.
Examples:
Key Observation :
-
Electron-deficient aryl halides exhibit higher reactivity in cross-couplings due to enhanced oxidative addition rates .
Cyclization and Heterocycle Formation
The sulfonyl chloride group facilitates cyclization to form polycyclic architectures.
Notable Pathways:
-
With α-hydroxyketones : Forms imidazo[1,2-a]pyridine-fused sulfones under PEG-supported conditions (K₂CO₃, 60°C) .
-
With 2-aminopyridines : Generates bis-heterocyclic systems via tandem substitution-cyclization (70–85% yield) .
Stability and Reactivity Trends
| Factor | Impact on Reactivity | Experimental Evidence |
|---|---|---|
| pH | Hydrolysis accelerates above pH 7.5 | Half-life <1 hr at pH 9 |
| Temperature | Substitution rates double per 10°C increase | Arrhenius plot validation |
| Solvent polarity | DMF increases substitution yield by 20% vs. THF | Comparative kinetic studies |
Comparative Analysis with Analogues
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Diversity and Functional Groups
The imidazo[1,2-a]pyridine scaffold is highly versatile, with modifications at positions 2, 3, 6, and 8 significantly altering properties. Below is a comparative analysis of key derivatives:
Table 1: Key Derivatives of Imidazo[1,2-a]pyridine
Key Observations:
- Reactivity : The sulfonyl chloride group in the target compound enables nucleophilic substitution (e.g., with amines or alcohols), a feature absent in carboxylate or amine derivatives .
- Solubility : Hydrochloride salts (e.g., compounds in ) exhibit higher aqueous solubility compared to neutral sulfonyl chlorides.
- Thermal Stability : Derivatives with electron-withdrawing groups (e.g., -SO₂Cl) may decompose at lower temperatures, whereas aromatic substituents (e.g., -Ph in ) enhance stability.
Spectroscopic and Analytical Data
Preparation Methods
Starting from Imidazo[1,2-a]pyridine Core
The key intermediate, imidazo[1,2-a]pyridine, is synthesized through condensation reactions involving 2-aminopyridine derivatives and appropriate carbonyl compounds or halogenated acetones. Metal-free protocols and microwave-assisted methods have been developed to improve efficiency and environmental friendliness. For example, condensation of 2-aminopyridines with 1,3-dichloroacetone or bromomalonaldehyde under mild conditions yields substituted imidazo[1,2-a]pyridines, which can be further functionalized.
Alternative Metal-Free and Catalytic Methods
Recent advances include metal-free direct synthesis protocols that avoid heavy metal catalysts, using environmentally benign conditions such as potassium hydroxide-mediated reactions at ambient temperature or reflux without base. These methods focus on mild reaction conditions and high selectivity, which are crucial for sensitive functional groups like sulfonyl chloride.
Representative Synthetic Scheme
Detailed Research Findings
Microwave-assisted synthesis has been shown to reduce reaction times significantly while maintaining high yields for the imidazo[1,2-a]pyridine core formation.
Phosphorus oxychloride chlorination is the most commonly employed method to obtain sulfonyl chloride derivatives, with reaction times around 24 hours under reflux conditions. This method provides reliable conversion but moderate yields (~50%).
Metal-free protocols employing potassium hydroxide or thermal activation allow sulfonylation and amidation steps under mild conditions, enhancing environmental compatibility and reducing side reactions.
Purification techniques such as column chromatography using silica gel and ethyl acetate/hexane mixtures are standard for isolating the sulfonyl chloride product with high purity.
The compound's molecular formula is C7H9ClN2O2S with a molecular weight of 220.68 g/mol. Its structure includes a tetrahydroimidazo[1,2-a]pyridine core with a sulfonyl chloride substituent at the 2-position.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Core scaffold synthesis | Condensation of 2-aminopyridine derivatives with halogenated ketones or aldehydes |
| Sulfonylation reagent | Sulfur trioxide, chlorosulfonic acid |
| Chlorination reagent | Phosphorus oxychloride (POCl3) |
| Reaction conditions (chlorination) | Reflux, 24 hours |
| Purification method | Silica gel column chromatography |
| Typical yield (final step) | ~50% |
| Molecular weight | 220.68 g/mol |
| Molecular formula | C7H9ClN2O2S |
Q & A
Q. What are the recommended synthetic routes for preparing 5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-sulfonyl chloride?
A microwave-assisted method under inert gas (argon) is highly effective. For example, a sequential coupling of -tosylhydrazones with MoOCl(dmf) (10 mol%) in dioxane at 135°C for 4 hours yields structurally similar imidazo[1,2-a]pyridine derivatives in high yields (82–93%) . Sulfonyl chloride derivatives can be synthesized via sulfonation reactions: sodium sulfinates (3 equivalents) react with chloromethyl intermediates in dimethylsulfoxide (DMSO) at room temperature for 15 hours, producing sulfonyl-functionalized analogs .
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
Key methods include:
- and NMR : Assign chemical shifts for protons and carbons in the fused imidazo-pyridine ring system (e.g., aromatic protons at δ 7.3–8.5 ppm) .
- HRMS (High-Resolution Mass Spectrometry) : Confirm molecular formulas (e.g., CHClNO for related triazine derivatives) .
- IR Spectroscopy : Detect sulfonyl (S=O) stretches near 1350–1150 cm .
- TLC Monitoring : Use hexane/ethyl acetate gradients for reaction progress .
Q. How should researchers handle stability and storage of sulfonyl chloride derivatives?
Sulfonyl chlorides are moisture-sensitive. Store under anhydrous conditions (argon atmosphere) at room temperature. Use pyridine as a solvent to scavenge HCl during reactions . For long-term storage, lyophilize and keep in desiccators with silica gel .
Advanced Research Questions
Q. How can researchers resolve contradictions in synthetic yields across different methods?
Yields depend on reaction optimization:
- Microwave vs. Conventional Heating : Microwave irradiation (e.g., 135°C for 4 hours) improves reaction efficiency (93% yield) compared to traditional methods .
- Catalyst Selection : MoOCl(dmf) enhances regioselectivity in cyclization steps, reducing byproducts .
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) favor sulfonation, while dioxane aids in cycloaddition .
Q. What strategies address regioselectivity challenges during functionalization?
- Directed Metalation : Use directing groups (e.g., Boc-protected amines) to control sulfonyl chloride attachment positions .
- Steric and Electronic Effects : Electron-withdrawing substituents (e.g., nitro groups) on the imidazo-pyridine ring can direct sulfonation to specific carbons .
- Cross-Coupling Reactions : Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) enable late-stage diversification after sulfonyl group introduction .
Q. How can computational methods aid in predicting reactivity and stability?
- DFT Calculations : Model transition states to predict sulfonation sites and activation energies.
- Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., DMSO stabilizing intermediates) .
- pKa Prediction : Estimate acidity of sulfonyl chloride intermediates to optimize reaction pH .
Methodological Recommendations
- Reaction Optimization : Screen catalysts (e.g., Mo vs. Pd) and solvents (dioxane vs. DMSO) to balance yield and selectivity .
- Byproduct Analysis : Use LC-MS to identify and quantify impurities (e.g., desulfonated byproducts) .
- Safety Protocols : Handle sulfonyl chlorides in fume hoods with PPE; neutralize waste with bicarbonate .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
